molecular formula C16H17N3O B12803880 N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one CAS No. 24000-53-1

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Cat. No.: B12803880
CAS No.: 24000-53-1
M. Wt: 267.33 g/mol
InChI Key: KTFNVVFLPNSVAX-UHFFFAOYSA-N
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Description

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a chemical compound belonging to the class of benzodiazepines. This compound is known for its potential pharmacological activities, particularly as a selective antagonist for muscarinic receptors. It has been studied for its binding affinities and antagonistic activities, making it a compound of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves several steps. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is refluxed at a temperature of 80°C for 3 hours . Another method involves the use of 11-aminoacetyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones, which are synthesized through a series of reactions involving various reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to various substituted benzodiazepines with different pharmacological properties .

Scientific Research Applications

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors, particularly the M2 subtype. By acting as an antagonist, it inhibits the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity. This results in effects such as reduced heart rate and decreased glandular secretions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its high selectivity for M2 muscarinic receptors and its potential therapeutic applications. Its structure allows for specific interactions with the receptor, making it a valuable compound for research and potential drug development .

Properties

CAS No.

24000-53-1

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

5,11-diethylpyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C16H17N3O/c1-3-18-13-9-6-5-8-12(13)16(20)19(4-2)14-10-7-11-17-15(14)18/h5-11H,3-4H2,1-2H3

InChI Key

KTFNVVFLPNSVAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=CC=C2)N(C3=CC=CC=C3C1=O)CC

Origin of Product

United States

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